molecular formula C5H6ClN3O B12915170 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one CAS No. 7749-63-5

2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one

Cat. No.: B12915170
CAS No.: 7749-63-5
M. Wt: 159.57 g/mol
InChI Key: ONGTVDNWEWISGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with methylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the cost-effectiveness and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related pathways.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one.

    2-Amino-5-bromo-6-methylpyrimidin-4(1H)-one: A similar compound with a bromine atom instead of chlorine.

    2-Amino-5-chloro-4-methylpyrimidin-6(1H)-one: A structural isomer with different positioning of the methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

7749-63-5

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

2-amino-5-chloro-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6ClN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)

InChI Key

ONGTVDNWEWISGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.